(1-cyclohexyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(1-cyclohexyl-1H-pyrazol-3-yl)methanamine is an organic compound with the molecular formula C10H17N3. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclohexyl group attached to a pyrazole ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclohexyl-1H-pyrazol-3-yl)methanamine typically involves the reaction of cyclohexylhydrazine with an appropriate α,β-unsaturated carbonyl compound to form the pyrazole ring. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or an amine to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-cyclohexyl-1H-pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
(1-cyclohexyl-1H-pyrazol-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-cyclohexyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
(1-cyclohexyl-1H-pyrazol-4-yl)methanamine: Similar in structure but with the methanamine group attached at a different position on the pyrazole ring.
(1-phenyl-1H-pyrazol-3-yl)methanamine: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
(1-cyclohexyl-1H-pyrazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of a cyclohexyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1-cyclohexylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H17N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h6-7,10H,1-5,8,11H2 |
InChI Key |
RYOSFWXMSXZUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC(=N2)CN |
Origin of Product |
United States |
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